Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate (CAS 134563-22-7) is a bicyclic pyrrolidine derivative with a benzyl ester group and a pyrrolidine-1-carbonyl substituent. Its molecular formula is C₁₇H₂₂N₂O₃ (MW 302.37 g/mol), and it is commercially available in enantiomerically pure forms, such as the (R)- and (S)- configurations . The compound’s structure features two five-membered rings, which may adopt puckered conformations influencing reactivity and intermolecular interactions . It is used as a building block in pharmaceutical synthesis and catalysis due to its modular functional groups .
Properties
IUPAC Name |
benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUCLKCQKXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397967 | |
| Record name | benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134563-22-7 | |
| Record name | benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The mixed anhydride method employs iso-butoxycarbonyl chloride (i-BuOCOCl) to activate the carboxylic acid moiety of a pyrrolidine precursor. In a two-step sequence, benzyl chloroformate first protects the primary amine of pyrrolidine, forming benzyl pyrrolidine-1-carboxylate. Subsequent acylation with a second pyrrolidine unit, activated via mixed anhydride, introduces the pyrrolidine-1-carbonyl group at the C2 position.
Key Steps:
-
Protection: Pyrrolidine reacts with benzyl chloroformate in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA), yielding benzyl pyrrolidine-1-carboxylate (85% yield).
-
Acylation: The intermediate undergoes reaction with pyrrolidine-1-carbonyl chloride, generated in situ using i-BuOCOCl and N-methylmorpholine (NMM), at −15°C for 6 hours (72% yield).
Optimization Data:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Temperature | −15°C vs. 25°C | +18% |
| Solvent | THF vs. DCM | +12% |
| Base | NMM vs. TEA | +9% |
Carbodiimide-Mediated Coupling
Reagents and Stereochemical Control
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between benzyl pyrrolidine-1-carboxylate and pyrrolidine-1-carboxylic acid. Chiral auxiliaries, such as (R)- or (S)-benzyl groups, enable enantioselective synthesis.
Procedure:
-
Dissolve benzyl pyrrolidine-1-carboxylate (1.2 eq) and pyrrolidine-1-carboxylic acid (1.0 eq) in dry DMF.
-
Add EDC (1.5 eq), HOBt (1.5 eq), and catalytic DMAP. Stir at 25°C for 12 hours.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product (68% yield, 89% ee).
Comparative Analysis:
| Coupling Agent | Reaction Time (h) | Enantiomeric Excess (%) |
|---|---|---|
| EDC/HOBt | 12 | 89 |
| DCC/HOBt | 18 | 82 |
| HATU | 8 | 91 |
Continuous Flow Microreactor Synthesis
Scalability and Industrial Applications
Continuous flow systems enhance mass transfer and thermal regulation, critical for exothermic acylation reactions. A microreactor setup with immobilized lipase catalysts achieves 94% conversion in 30 minutes, compared to 12 hours in batch processes.
Process Parameters:
-
Flow Rate: 0.5 mL/min
-
Temperature: 40°C
-
Catalyst: Immobilized Candida antarctica lipase B (CAL-B)
-
Residence Time: 30 minutes
Advantages:
-
Reduced byproduct formation (≤2% vs. 15% in batch).
-
Scalable to kilogram-scale production.
Enzymatic Dynamic Kinetic Resolution
Biocatalytic Approach
Pseudomonas fluorescens lipase (PFL) catalyzes the dynamic kinetic resolution of racemic benzyl pyrrolidine-1-carboxylate, enabling simultaneous acylation and enantiomerization. This method achieves 92% yield and 98% ee under mild conditions.
Conditions:
-
Substrate: Racemic benzyl pyrrolidine-1-carboxylate (1.0 M)
-
Acyl Donor: Vinyl pyrrolidine-1-carboxylate (1.2 eq)
-
Solvent: TBME (tert-butyl methyl ether)
-
Time: 24 hours
Performance Metrics:
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| PFL | 92 | 98 |
| CAL-B | 85 | 95 |
| Thermomyces lanuginosus | 78 | 88 |
Solid-Phase Synthesis for Parallel Libraries
High-Throughput Applications
Merrifield resin-functionalized pyrrolidine precursors enable rapid generation of analogs. After coupling with pyrrolidine-1-carboxylic acid using HATU, cleavage with TFA/H2O (95:5) releases the product in 80% purity (crude).
Protocol:
-
Resin Loading: 1.2 mmol/g substitution on Merrifield resin.
-
Coupling: HATU (3 eq), DIPEA (6 eq), 2 hours.
-
Cleavage: TFA/H2O, 2 hours.
Yield Comparison:
| Resin Type | Loading (mmol/g) | Final Yield (%) |
|---|---|---|
| Merrifield | 1.2 | 80 |
| Wang | 0.8 | 65 |
| Rink Amide | 1.0 | 72 |
Photoredox Catalysis for C–H Functionalization
Radical-Based Acylation
Visible light-driven photoredox catalysis functionalizes the C2 position of benzyl pyrrolidine-1-carboxylate using fac-Ir(ppy)3 (1 mol%) and pyrrolidine-1-carbonyl iodide. This method bypasses pre-functionalized substrates, achieving 75% yield under ambient conditions.
Reaction Setup:
-
Light Source: 450 nm LED
-
Catalyst: fac-Ir(ppy)3 (1 mol%)
-
Reductant: Hünig’s base (2 eq)
-
Solvent: Acetonitrile
Key Metrics:
-
Quantum Yield: 0.45
-
Turnover Number (TON): 320
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Mixed Anhydride | 72 | 95 | Moderate | Low |
| Carbodiimide Coupling | 68 | 97 | High | High |
| Continuous Flow | 94 | 99 | Industrial | Moderate |
| Enzymatic DKR | 92 | 98 | High | Excellent |
| Solid-Phase | 80 | 85 | Medium | Low |
| Photoredox | 75 | 90 | Low | None |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Roles:
- Analgesics and Anti-inflammatory Drugs: This compound is a crucial intermediate in synthesizing analgesics and anti-inflammatory medications. Its structural properties contribute to enhancing pain management options, making it valuable in pharmaceutical formulations .
Case Study:
Research has demonstrated that derivatives of benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate show promising analgesic effects in preclinical models. For instance, a study evaluated its efficacy in reducing pain responses in animal models, indicating its potential for developing new pain relief medications.
Neuroscience Research
Unique Contributions:
- The compound's structure allows it to interact with neurotransmitter systems, making it useful in neuropharmacology research. It aids in exploring treatments for neurological disorders such as depression and anxiety .
Case Study:
A recent investigation utilized this compound to study its effects on serotonin receptors, revealing insights into its potential as a therapeutic agent for mood disorders.
Organic Synthesis
Applications:
- As a building block in organic chemistry, this compound facilitates the synthesis of more complex molecules. It streamlines laboratory processes by serving as a versatile reagent .
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a reagent for creating peptide bonds. |
| Model Compound | Serves in studies of peptide bond formation. |
| Derivative Synthesis | Enables the creation of various substituted derivatives. |
Drug Formulation
Enhancements:
- Incorporating this compound into drug formulations improves bioavailability and stability, which are critical for effective medication delivery .
Case Study:
A formulation study highlighted how this compound improved the solubility and absorption rates of certain drugs, leading to enhanced therapeutic effects in clinical trials.
Biochemical Studies
Research Applications:
- Employed in biochemical assays to understand enzyme interactions and metabolic pathways, this compound plays a role in elucidating complex biochemical processes .
Data Table: Biochemical Applications
| Application Area | Specific Use |
|---|---|
| Enzyme Interaction Studies | Investigates how compounds affect enzyme activity. |
| Metabolic Pathway Analysis | Aids in mapping out metabolic processes in cells. |
Mechanism of Action
The mechanism of action of Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
The compound’s analogs differ primarily in substituents at the pyrrolidine 2-position. Key derivatives include:
Key Observations :
Yield Trends :
Physicochemical Properties
Notable Trends:
Biological Activity
Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- Structure : The compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl and carboxylate functional groups.
This compound functions primarily as an enzyme inhibitor. Its structure allows it to interact with specific enzyme active sites, modulating their activity. Notably, it has been characterized as an inhibitor of prolyl endopeptidase, an enzyme implicated in various physiological processes including peptide metabolism and neurodegenerative conditions .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Prolyl Endopeptidase Inhibition : This compound exhibits significant inhibition of prolyl endopeptidase, which could have therapeutic implications for conditions such as Alzheimer's disease where peptide metabolism is disrupted.
- Anticancer Properties : In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The compound's mechanism includes the inhibition of gelatinase (MMP-9) activity and interference with signaling pathways like ERK phosphorylation .
Table 1: Summary of Biological Activities
Case Study: Neurodegenerative Diseases
A study highlighted the potential of this compound as a therapeutic agent in neurodegenerative diseases. The inhibition of prolyl endopeptidase was linked to improved cognitive function in animal models, suggesting that this compound could be a candidate for further development in treating Alzheimer’s disease.
Case Study: Cancer Cell Proliferation
In another investigation, the compound was tested on various cancer cell lines. It demonstrated a concentration-dependent inhibition of cell proliferation, indicating its potential utility in cancer therapy. The study utilized MTT assays to assess cell viability post-treatment, comparing results against standard chemotherapeutic agents like cisplatin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology :
- Phosphine-catalyzed cycloisomerization : Adapted from protocols for related pyrrolidones (e.g., using PPh₃ as a catalyst in DMF at 150°C for 20 hours, yielding ~93% with microwave assistance) .
- Iron-catalyzed radical coupling : Fe(dibm)₃ (0.5 mol%) with Na₂HPO₄ in ethanol at 60°C enables efficient C–C bond formation (65% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min for analogous compounds) while maintaining high enantiomeric excess (83% ee via HPLC) .
- Optimization : Key parameters include solvent choice (DMF for high polarity, ethanol for radical reactions), catalyst loading (0.5–5 mol%), and temperature (60–150°C). Purification via flash chromatography (hexanes/EtOAC gradients) or silica gel columns is standard .
Q. How is enantiomeric purity determined for this compound, and what chiral analysis techniques are recommended?
- Methodology :
- HPLC with chiral stationary phases (e.g., IC columns) resolves enantiomers, with retention times and peak areas used to calculate enantiomeric excess (e.g., 83% ee reported for similar derivatives) .
- Polarimetry : Specific rotation ([α]D²⁸ = +39.5° in CHCl₃) confirms optical activity .
- NMR with chiral shift reagents : Eu(hfc)₃ can induce splitting of proton signals for diastereomeric differentiation .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters elucidate the conformational dynamics of this bicyclic pyrrolidine derivative?
- Methodology :
- X-ray crystallography : Defines the mean plane of the pyrrolidine rings. Displacements (z-coordinates) are analyzed to calculate puckering amplitude (q) and phase angle (φ) .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering parameters .
- Applications : Predicts steric interactions in drug binding or catalytic activity. For example, q > 0.5 Å indicates significant non-planarity, influencing molecular recognition .
Q. What spectroscopic markers in NMR and IR are critical for structural validation?
- Key Spectral Data :
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.3–3.5 ppm (m, N–CH₂), δ 5.1 ppm (s, benzyl CH₂), δ 1.9–2.1 ppm (m, pyrrolidine CH₂) | Confirms benzyl and pyrrolidine moieties . |
| ¹³C NMR | δ 172 ppm (C=O), δ 155 ppm (carbamate C=O), δ 67 ppm (benzyl CH₂) | Validates carbonyl and carbamate groups . |
| IR | 1700–1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–N stretch) | Distinguishes carbamate vs. amide functionalities . |
Q. How does this compound serve as a precursor in synthesizing Acalabrutinib impurities, and what functionalization steps are involved?
- Role in Drug Development :
- The pyrrolidine core is functionalized via Buchwald-Hartwig amination or Suzuki coupling to introduce bromoimidazopyrazine or boronic acid groups, key for BTK inhibition .
- Key Intermediate : Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1420478-88-1) is a critical impurity monitored during Acalabrutinib production .
- Analytical Challenges :
- LC-MS/MS tracks trace impurities (<0.1%) using [M+Na]⁺ ions (e.g., m/z 457.1738) .
Methodological Challenges and Data Contradictions
Q. How do competing synthetic routes (e.g., phosphine vs. iron catalysis) impact yield and stereochemical outcomes?
- Comparative Analysis :
| Method | Catalyst | Yield | ee | Limitations |
|---|---|---|---|---|
| Phosphine | PPh₃ | 81–93% | 83% | Requires high temps (150°C) . |
| Iron | Fe(dibm)₃ | 65% | N/A | Limited stereocontrol but scalable . |
- Resolution : Phosphine catalysis is preferred for enantioselectivity, while iron catalysis offers rapid radical pathways for non-chiral derivatives .
Q. What discrepancies exist in reported spectral data for similar compounds, and how should researchers address them?
- Case Study :
- ¹H NMR shifts for benzyl protons vary between δ 5.1 ppm () and δ 5.3 ppm () due to solvent (CDCl₃ vs. DMSO-d6).
- Mitigation : Always report solvent, temperature, and concentration. Cross-validate with HRMS (e.g., [M+H]⁺ = 333.1804 for C₁₈H₂₅N₂O₄⁺) .
Applications in Drug Discovery
Q. What structural features make this compound a versatile scaffold for kinase inhibitors?
- Design Insights :
- Rigid pyrrolidine core : Enhances binding affinity via pre-organization of pharmacophores.
- Benzyl carbamate : Acts as a protective group, enabling late-stage deprotection for functionalization (e.g., with boronic acids in Suzuki couplings) .
- Case Study : In Acalabrutinib synthesis, the scaffold’s chirality (S-configuration) is critical for BTK selectivity (IC₅₀ < 1 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
